Sulfo DBCO-PEG3-NHS ester

Bioconjugation Click Chemistry Water-soluble Crosslinkers

Choose Sulfo DBCO-PEG3-NHS ester for unambiguous aqueous SPAAC bioconjugation. The sulfonate group eliminates the need for organic co-solvents that can denature proteins or destabilize nanoparticles. The optimized PEG3 spacer balances solubility with minimal steric hindrance, ensuring reproducible antibody modification (DAR control), high-contrast protein labeling in PBS/DMEM, and stable nanoparticle functionalization. Procuring this specific compound eliminates batch-to-batch variability in aqueous solubility and avoids labor-intensive solubility workarounds required by non-sulfonated analogs.

Molecular Formula C35H40N4O13S
Molecular Weight 756.8 g/mol
Cat. No. B12389164
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSulfo DBCO-PEG3-NHS ester
Molecular FormulaC35H40N4O13S
Molecular Weight756.8 g/mol
Structural Identifiers
SMILESC1CC(=O)N(C1=O)OC(=O)CCOCCOCCOCCC(=O)NCC(C(=O)NCCC(=O)N2CC3=CC=CC=C3C#CC4=CC=CC=C42)S(=O)(=O)O
InChIInChI=1S/C35H40N4O13S/c40-30(14-17-49-19-21-51-22-20-50-18-15-34(44)52-39-32(42)11-12-33(39)43)37-23-29(53(46,47)48)35(45)36-16-13-31(41)38-24-27-7-2-1-5-25(27)9-10-26-6-3-4-8-28(26)38/h1-8,29H,11-24H2,(H,36,45)(H,37,40)(H,46,47,48)
InChIKeyYHOFOMUTPQSRFY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sulfo DBCO-PEG3-NHS ester: A Water-Soluble, Bifunctional SPAAC Reagent for ADC and Bioconjugation Procurement


Sulfo DBCO-PEG3-NHS ester is a heterobifunctional crosslinker that integrates a sulfonated dibenzocyclooctyne (DBCO) group, a polyethylene glycol (PEG3) spacer, and an N-hydroxysuccinimide (NHS) ester . It belongs to the class of copper-free click chemistry reagents, specifically designed for strain-promoted alkyne–azide cycloaddition (SPAAC) in aqueous biological systems [1]. The compound enables two-step bioconjugation: the NHS ester reacts with primary amines to form stable amide bonds, while the sulfo-DBCO moiety selectively couples with azide-functionalized molecules without the need for a cytotoxic copper catalyst .

Why Sulfo DBCO-PEG3-NHS ester Cannot Be Substituted by Other DBCO or PEG Linker Variants


Substituting Sulfo DBCO-PEG3-NHS ester with a generic DBCO-NHS ester or a different PEG-length variant introduces critical risks of precipitation, reduced reaction kinetics, and inconsistent bioconjugation efficiency. The sulfonate group confers aqueous solubility that non-sulfonated analogs lack, forcing the use of organic co-solvents that can denature proteins or disrupt cellular assays . The PEG3 spacer length is optimized to balance solubility enhancement with minimal steric hindrance during subsequent SPAAC reactions; longer PEG chains (e.g., PEG4 or PEG5) increase molecular weight and may alter the hydrodynamic radius of conjugates, affecting pharmacokinetic profiles in ADC applications [1]. Direct procurement of this specific compound ensures batch-to-batch reproducibility in aqueous buffer systems and eliminates the need for labor-intensive solubility workarounds.

Quantitative Differentiation of Sulfo DBCO-PEG3-NHS ester: Head-to-Head Evidence vs. Closest Analogs


Aqueous Solubility Advantage of Sulfo DBCO-PEG3-NHS ester Over Non-Sulfonated DBCO-NHS ester

Sulfo DBCO-PEG3-NHS ester exhibits significantly enhanced aqueous solubility compared to its non-sulfonated counterpart, DBCO-PEG3-NHS ester. The sulfonate group on the DBCO moiety enables direct dissolution in 100% aqueous buffers such as PBS or HEPES at working concentrations, whereas DBCO-PEG3-NHS ester requires organic co-solvents like DMSO or DMF to achieve comparable solubility, which can compromise the stability of sensitive biomolecules . The sulfonated DBCO core reduces hydrophobic aggregation and non-specific binding to proteins, a phenomenon documented for sulfo-DBCO derivatives .

Bioconjugation Click Chemistry Water-soluble Crosslinkers

SPAAC Reaction Kinetics: Buffer-Dependent Rate Constants for Sulfo DBCO-Amine (Class Inference)

While direct kinetic data for Sulfo DBCO-PEG3-NHS ester is not available in peer-reviewed literature, class-level inference from a 2025 study using sulfo DBCO-amine demonstrates that sulfonated DBCO derivatives exhibit buffer-dependent second-order rate constants ranging from 0.32–1.22 M⁻¹ s⁻¹ [1]. Notably, HEPES buffer (pH 7) yielded the highest rates (0.55–1.22 M⁻¹ s⁻¹), whereas PBS (pH 7) was among the slowest (0.32–0.85 M⁻¹ s⁻¹). The study also found that the presence of a PEG linker enhanced reaction rates by 31 ± 16% (0.18–0.37 M⁻¹ s⁻¹) compared to non-PEGylated DBCO-antibody constructs [1].

SPAAC Reaction Kinetics Bioconjugation Optimization

PEG3 Spacer Length Optimization: Balancing Solubility and Steric Accessibility

The PEG3 spacer in Sulfo DBCO-PEG3-NHS ester (three ethylene oxide units) provides a molecular weight of 756.8 g/mol, compared to 649.7 g/mol for DBCO-PEG4-NHS ester and 561.6 g/mol for DBCO-PEG2-NHS ester . The PEG3 length is empirically optimized to enhance water solubility while maintaining a compact hydrodynamic radius, minimizing steric hindrance during subsequent SPAAC reactions with azide-modified payloads [1]. Longer PEG chains (PEG4, PEG5) increase conjugate size, which can alter biodistribution and clearance rates in ADC applications; shorter chains (PEG2) provide insufficient solubility enhancement.

PEG Linkers ADC Linker Design Hydrodynamic Radius

Stable Amide Bond Formation via NHS Ester: Superior to Non-Activated Carboxylic Acid Conjugation

The NHS ester group in Sulfo DBCO-PEG3-NHS ester reacts with primary amines (e.g., lysine residues) at pH 7–9 to form stable amide bonds, eliminating the need for activation agents like EDC or HATU that are required for carboxylic acid derivatives such as Sulfo DBCO-PEG3-acid . This pre-activated ester reduces the number of reaction steps and minimizes the risk of side reactions during bioconjugation. In contrast, Sulfo DBCO-PEG3-acid requires in situ activation with EDC/NHS, which can lead to variable conjugation efficiency and byproduct formation [1].

Amine-reactive Chemistry Protein Labeling ADC Linker Stability

Reduced Non-Specific Binding and Aggregation vs. Non-Sulfonated DBCO Reagents

Sulfonated DBCO reagents, including Sulfo DBCO-PEG3-NHS ester, exhibit significantly reduced hydrophobic aggregation and non-specific protein binding compared to non-sulfonated DBCO derivatives. The sulfonate group introduces a negative charge that enhances water solubility and minimizes the hydrophobic interactions that drive aggregation of the DBCO aromatic core [1]. This property is critical for maintaining protein stability and preventing precipitation during bioconjugation reactions. Non-sulfonated DBCO-NHS esters are prone to aggregation at working concentrations, necessitating the use of organic co-solvents or surfactants .

Protein Aggregation Non-specific Binding Click Chemistry Reagents

Optimal Application Scenarios for Sulfo DBCO-PEG3-NHS ester Based on Quantitative Evidence


Antibody-Drug Conjugate (ADC) Linker Synthesis in Aqueous Buffer

Sulfo DBCO-PEG3-NHS ester is directly applied for the site-specific modification of antibodies in PBS or HEPES buffer without organic co-solvents. The NHS ester reacts with surface lysine residues to install DBCO handles, which subsequently undergo SPAAC with azide-bearing cytotoxic payloads. The PEG3 spacer minimizes steric hindrance during payload conjugation, while the sulfonate group prevents antibody aggregation. This workflow leverages the compound's aqueous solubility and pre-activated NHS ester to achieve reproducible drug-to-antibody ratios (DAR) .

Protein and Peptide Labeling for In Vitro and In Vivo Imaging

The compound is used to label purified proteins or peptides with DBCO groups in 100% aqueous buffers, followed by copper-free click reaction with azide-fluorophores or azide-radiotracers. The sulfonate group ensures solubility in physiological media (e.g., PBS, DMEM) and reduces non-specific cell binding, improving signal-to-noise ratios in fluorescence microscopy and PET imaging. This application directly benefits from the buffer-dependent kinetic data showing that HEPES buffer maximizes SPAAC rates, enabling faster labeling workflows [1].

Surface Functionalization of Nanoparticles and Hydrogels

Sulfo DBCO-PEG3-NHS ester is employed to functionalize amine-containing nanoparticle surfaces (e.g., silica, gold, or polymeric nanoparticles) with DBCO groups in aqueous suspension. The sulfonate group prevents particle aggregation during functionalization, while the PEG3 spacer provides a flexible linker that enhances colloidal stability. Subsequent azide-alkyne click chemistry enables attachment of targeting ligands, fluorescent dyes, or therapeutic agents. The compound's high aqueous solubility eliminates the need for organic solvents that could destabilize nanoparticle dispersions .

PROTAC Linker Synthesis and Bioconjugation

As a PEG-based linker, Sulfo DBCO-PEG3-NHS ester is utilized in the assembly of proteolysis-targeting chimeras (PROTACs). The NHS ester enables attachment to amine-containing E3 ligase ligands or target protein ligands, while the DBCO group allows subsequent SPAAC with azide-functionalized partner molecules. The PEG3 spacer improves the physicochemical properties of the final PROTAC molecule, potentially enhancing cellular permeability and reducing non-specific binding. The pre-activated NHS ester simplifies the synthetic route compared to carboxylic acid derivatives .

Technical Documentation Hub

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